molecular formula C11H15NO2 B12670897 m-Toluamide, 2-propoxy- CAS No. 91329-85-0

m-Toluamide, 2-propoxy-

Cat. No.: B12670897
CAS No.: 91329-85-0
M. Wt: 193.24 g/mol
InChI Key: KOPJTACKPRAAQP-UHFFFAOYSA-N
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Description

m-Toluamide, 2-propoxy-: is an organic compound with the molecular formula C11H15NO2 It is a derivative of m-toluamide, where the amide group is substituted with a 2-propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Toluamide, 2-propoxy- typically involves the reaction of m-toluamide with 2-propoxy reagents under controlled conditions. One common method is the reaction of m-toluamide with 2-propoxy chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of m-Toluamide, 2-propoxy- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: m-Toluamide, 2-propoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: m-Toluamide, 2-propoxy- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.

Biology: In biological research, m-Toluamide, 2-propoxy- is studied for its potential as a bioactive compound. It may exhibit properties such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals.

Industry: In the industrial sector, m-Toluamide, 2-propoxy- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of m-Toluamide, 2-propoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the propoxy group plays a crucial role in its bioactivity.

Comparison with Similar Compounds

    m-Toluamide: The parent compound without the propoxy group.

    N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure.

    2-Butoxy-m-toluamide: Another derivative with a butoxy group instead of a propoxy group.

Uniqueness: m-Toluamide, 2-propoxy- is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering different reactivity and potential bioactivity compared to its analogs.

Properties

CAS No.

91329-85-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methyl-2-propoxybenzamide

InChI

InChI=1S/C11H15NO2/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h4-6H,3,7H2,1-2H3,(H2,12,13)

InChI Key

KOPJTACKPRAAQP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1C(=O)N)C

Origin of Product

United States

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